

comparative study of MOFs from 2,5-thiophenedicarboxylic and 2,5-furandicarboxylic acids

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Compound of Interest

Compound Name: 2,5-Thiophenedicarboxylic acid

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A Comparative Guide to Metal-Organic Frameworks Derived from 2,5-Thiophenedicarboxylic and 2,5-Furandicarboxylic Acids

The selection of organic linkers is a critical determinant in the synthesis and functional properties of Metal-Organic Frameworks (MOFs). Among the diverse array of available linkers, **2,5-thiophenedicarboxylic acid** (TDC) and 2,5-furandicarboxylic acid (FDC) have emerged as promising candidates for the construction of robust and functional MOFs. This guide provides a comparative analysis of MOFs synthesized from these two heterocyclic dicarboxylic acids, offering insights into their structural attributes, physicochemical properties, and performance in various applications. The information presented herein is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction to the Ligands

Both **2,5-thiophenedicarboxylic acid** and 2,5-furandicarboxylic acid are rigid, linear linkers that possess two carboxylate groups, enabling the formation of extended, porous networks with metal ions. The key difference lies in the heteroatom within the five-membered ring: a sulfur atom in TDC and an oxygen atom in FDC. This seemingly subtle variation can significantly influence the electronic properties, coordination behavior, and ultimately the performance of the resulting MOFs. FDC is notably derivable from biomass, positioning it as a sustainable alternative to petroleum-derived linkers like terephthalic acid.

Comparative Data on MOF Properties

The following tables summarize key quantitative data for MOFs synthesized from TDC and FDC, based on available experimental results. It is important to note that a direct comparison is often challenging due to variations in synthesis conditions and the metal ions used.

Table 1: Comparison of Surface Area and Porosity

MOF Designation/Composition	Ligand	Metal Ion	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)
TDC-based MOFs				
Co ₃ (btdc) ₃ (bpy) ₂	2,2'-bithiophen-5,5'-dicarboxylate	Co(II)	667	Not Reported
Hie-Zn-MOF	2,5-thiophenedicarboxylic acid	Zn(II)	Possesses hierarchical pores	Not Reported
Sr(TDA)(DMF)	2,5-thiophenedicarboxylic acid	Sr(II)	Not Reported	Not Reported
Al-2,5-thiophenedicarboxylic acid MOF	2,5-thiophenedicarboxylic acid	Al(III)	Not Reported	Not Reported
FDC-based MOFs				
Zr-CAU-28	2,5-furandicarboxylic acid	Zr(IV)	1006	0.42
Ce-CAU-28	2,5-furandicarboxylic acid	Ce(IV)	360	0.15
Cu-, Al-, Fe-containing frameworks	2,5-furandicarboxylic acid	Cu, Al, Fe	High surface areas	Hierarchical pore systems
Al-2,5-furandicarboxylic acid MOF	2,5-furandicarboxylic acid	Al(III)	Not Reported	Not Reported

Table 2: Comparison of Application-Specific Performance

Application	MOF System	Ligand	Key Performance Metric
Gas Adsorption/Separation			
CO ₂ /N ₂ Separation	Co ₃ (btdc) ₃ (bpy) ₂	2,2'-bithiophen-5,5'-dicarboxylate	Selectivity factor of 35.7
CO ₂ Fixation	Hie-Zn-MOF	2,5-thiophenedicarboxylic acid	97% yield of propene carbonate at room temperature
Water Adsorption	Al-2,5-thiophenedicarboxylic acid MOF	2,5-thiophenedicarboxylic acid	High water uptake at various relative humidities
Water Adsorption	Al-2,5-furandicarboxylic acid MOF	2,5-furandicarboxylic acid	High water uptake
Catalysis			
Nitroarene Reduction	UOW-7, UOW-8	2,5-furandicarboxylate	~100% yield of 4-aminophenol

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs are provided below.

Synthesis of an Indium-based MOF with 2,5-Thiophenedicarboxylic Acid (YCM-22)

- Preparation of the Solution: A solution of DMF (18 mL) and dioxane (12 mL) is prepared. To this, **2,5-thiophenedicarboxylic acid** (107 mg, 0.62 mmol) and InCl₃ (291 mg, 1.32 mmol) are added, followed by concentrated HCl (0.034 mL) and 2 mL of deionized water.

- **Sonication:** The resulting mixture is sonicated for 10 minutes until a homogeneous solution is obtained.
- **Filtration and Sealing:** The solution is filtered through a 0.45 μm PVDF syringe filter into individual 20 mL scintillation vials (6 mL per vial). The vials are then sealed with Teflon-lined caps.
- **Heating:** The vials are heated in an oven at 120 $^{\circ}\text{C}$ for 6 days.
- **Product Isolation:** After the reaction period, the vials are allowed to cool to room temperature, and the resulting crystals are collected.

Synthesis of an Aluminum-based MOF with 2,5-Furandicarboxylic Acid

- **Reactant Mixture:** Aluminum chloride hexahydrate and 2,5-furandicarboxylic acid are used as the primary reactants.
- **Solvent:** A suitable solvent is used to dissolve the reactants.
- **Reaction Conditions:** The reaction is carried out at a temperature in the range of 100 $^{\circ}\text{C}$ to 150 $^{\circ}\text{C}$ for at least 3 hours.
- **Isolation:** The precipitated solid MOF is isolated from the reaction mixture.

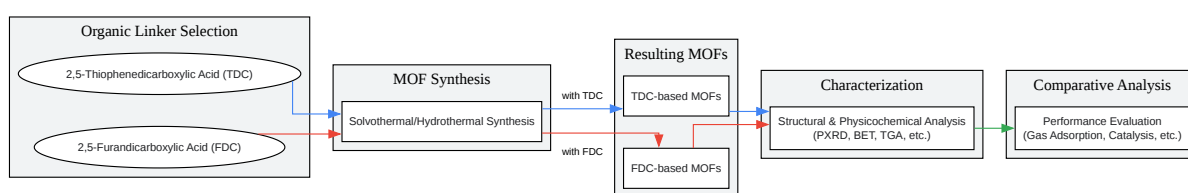
Synthesis of a Zinc-based MOF with 2,5-Thiophenedicarboxylic Acid (Hie-Zn-MOF)

- **Reactants:** The synthesis involves the use of **2,5-thiophenedicarboxylic acid**, a zinc source, and melamine.
- **Protonation Agent:** An organic amine such as triethylamine (TEA) is used as a protonation agent.
- **Synthesis Approach:** The components are mixed at room temperature with stirring. The synthesis period is approximately 2 hours.

- Product: The resulting material is a hierarchical Zn-based MOF.[1]

Visualizing the Comparative Study Workflow

The logical flow from ligand selection to the comparative analysis of the resulting MOFs can be visualized as follows:

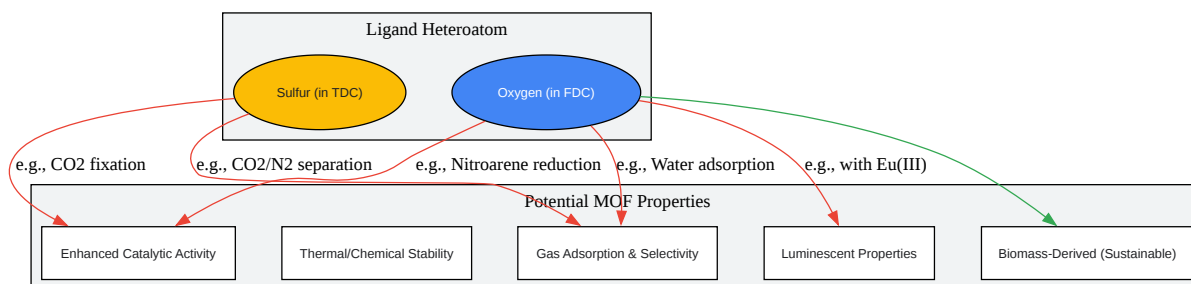


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Caption: Workflow for the comparative study of MOFs.

Signaling Pathways and Logical Relationships

The choice of ligand directly influences the final properties of the MOF. The following diagram illustrates the logical relationship between the ligand's heteroatom and the potential properties of the resulting MOF.



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